

Technical Support Center: Undeca-4,7-diyn-6-ol

Characterization

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Compound of Interest

Compound Name: Undeca-4,7-diyn-6-OL

Cat. No.: B12555166

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of **Undeca-4,7-diyn-6-ol**.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic features for **Undeca-4,7-diyn-6-ol**?

A1: **Undeca-4,7-diyn-6-ol** is a secondary alcohol containing two internal alkyne moieties. Key expected spectroscopic data includes a molecular weight of 164.24 g/mol ($C_{11}H_{16}O$). You should expect to see characteristic signals for the alcohol group (O-H and C-O stretches in IR, a carbinol proton and carbon in NMR) and the internal $C\equiv C$ triple bonds.

Q2: Why is the $C\equiv C$ stretching vibration in the IR spectrum of my compound very weak or absent?

A2: The carbon-carbon triple bond stretch for internal alkynes typically appears in the 2100-2260 cm^{-1} region.^{[1][2]} However, this absorption is often weak because the $C\equiv C$ bond in a relatively symmetrical environment has a small change in dipole moment during vibration.^{[1][3]}^[4] If the molecule is perfectly symmetrical, the peak may be completely absent in the IR spectrum.

Q3: The hydroxyl proton (-OH) signal in my 1H NMR spectrum is a broad singlet and its chemical shift is different from the literature value. Is this a problem?

A3: No, this is normal. The chemical shift of a hydroxyl proton is highly variable (typically 1-5 ppm) as it is sensitive to concentration, temperature, solvent, and the presence of trace amounts of water or acidic/basic impurities.[5][6] It often appears as a broad singlet due to rapid chemical exchange, which averages out its coupling to adjacent protons.[5] To confirm the -OH peak, you can perform a "D₂O shake," which will cause the peak to disappear.[5]

Q4: I see a peak for a quaternary carbon in my DEPT-135 spectrum where the alkyne carbons should be. Is this an error?

A4: While DEPT-135 spectra are designed to show only protonated carbons (CH/CH₃ positive, CH₂ negative), quaternary carbons can sometimes appear.[7] Quaternary alkyne carbons, in particular, may show up as weak signals due to large two-bond carbon-proton coupling constants (²J_{CH}) that are not fully filtered out by the pulse sequence.[8]

Expected Characterization Data

The following tables summarize the hypothetical, expected quantitative data for the successful characterization of pure **Undeca-4,7-diyn-6-ol**. Use these as a reference against your experimental results.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~ 4.5 - 4.7	Triplet	1H	H-6 (CH-OH)	Expected to be deshielded by the adjacent oxygen atom.[5]
~ 2.4 - 2.6	Triplet	4H	H-3, H-9	Protons adjacent (propargylic) to the alkyne groups.[9]
~ 1.8 - 2.2	Broad s	1H	-OH	Shift is variable; may not show coupling. Disappears with D ₂ O shake.[5]
~ 1.5 - 1.7	Sextet	4H	H-2, H-10	Standard aliphatic methylene protons.
~ 0.9 - 1.0	Triplet	6H	H-1, H-11	Standard aliphatic methyl protons.

Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	DEPT-135 Phase	Assignment	Notes
~ 80 - 85	Absent	C-4, C-5	Internal alkyne carbons. May be weak in the standard ^{13}C spectrum. [10] [11]
~ 75 - 80	Absent	C-7, C-8	Internal alkyne carbons. May be weak in the standard ^{13}C spectrum. [10] [11]
~ 65 - 70	Positive	C-6	Carbon bearing the hydroxyl group. [12]
~ 30 - 35	Negative	C-2, C-10	Aliphatic methylene carbons.
~ 20 - 25	Negative	C-3, C-9	Aliphatic methylene carbons adjacent to alkynes.
~ 13 - 15	Positive	C-1, C-11	Aliphatic methyl carbons.

Table 3: Predicted IR & Mass Spectrometry Data

Technique	Feature	Expected Value / Observation
IR	O-H Stretch (alcohol)	Strong, broad peak around 3200–3500 cm ⁻¹ . [13] [14]
IR	C-H Stretch (aliphatic)	Peaks just below 3000 cm ⁻¹ .
IR	C≡C Stretch (internal alkyne)	Weak or absent peak around 2100–2260 cm ⁻¹ . [2] [4]
IR	C-O Stretch (secondary alcohol)	Strong peak around 1100–1150 cm ⁻¹ . [15] [16]
Mass Spec (EI)	Molecular Ion (M ⁺)	m/z = 164.
Mass Spec (EI)	Major Fragments	Common losses include H ₂ O (m/z = 146), and cleavage alpha to the alcohol or alkynes (propargylic cleavage). [5] [17]

Troubleshooting Guides

Issue 1: My NMR spectrum shows unexpected peaks.

This is one of the most common issues, often pointing to impurities from the synthesis or workup.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected NMR peaks.

Q&A:

- Q: I see a broad peak around 1.6 ppm and a sharp singlet at 7.26 ppm. What are these?
 - A: These are likely residual water and chloroform (CDCl₃), your NMR solvent, respectively. Always check the standard chemical shifts for common laboratory solvents.
- Q: My spectrum has complex multiplets that I cannot assign to the product.

- A: This could indicate the presence of starting materials or byproducts. For example, if you synthesized this molecule via a Grignard reaction, you might have unreacted aldehyde/ketone or Grignard reagent-derived impurities. Review your reaction scheme for potential side products.
- Q: How can I confirm if an impurity is the cause?
 - A: Re-purify your sample using flash column chromatography with a different solvent system or recrystallization/distillation if applicable. If the unexpected peaks diminish or disappear in the NMR of the purified sample, they were from impurities.

Issue 2: My spectroscopic data does not match the expected structure.

If your sample is pure but the data is inconsistent with **Undeca-4,7-diyn-6-ol**, a structural isomer may have formed.

Logical Troubleshooting Diagram:

Caption: Decision tree for inconsistent spectroscopic data.

Q&A:

- Q: My IR spectrum lacks a broad O-H stretch but has a strong peak around 1715 cm^{-1} . What happened?
 - A: This strongly suggests the alcohol was oxidized to a ketone. You may have formed Undeca-4,7-diyn-6-one. Check your ^{13}C NMR for a peak in the 190-220 ppm region.
- Q: My mass spectrum shows a molecular ion peak that is 2 or 4 mass units higher than expected.
 - A: This indicates that one or both of the alkyne units may have been partially or fully reduced to alkenes or even an alkane during synthesis or workup (e.g., via catalytic hydrogenation if that was a step for a different part of the synthesis). Check the ^1H and ^{13}C NMR for signals in the alkene regions ($\delta\text{H} \sim 4.5\text{-}6.5\text{ ppm}$, $\delta\text{C} \sim 100\text{-}150\text{ ppm}$).

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl_3).
- **Instrumentation:** Acquire ^1H , ^{13}C , and DEPT-135 spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire with a spectral width of at least 16 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire with proton decoupling. A spectral width of ~240 ppm is recommended. A longer acquisition time or a higher sample concentration may be needed to observe the weak quaternary alkyne carbons.
- DEPT-135: Use standard spectrometer parameters optimized for one-bond C-H coupling constants of ~145 Hz.
- D_2O Shake: To confirm the -OH proton, acquire a ^1H NMR spectrum, then add one drop of D_2O to the NMR tube, shake gently for 30 seconds, and re-acquire the spectrum. The -OH signal should disappear or significantly diminish.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** If the sample is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet or a Nujol mull.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Scan from 4000 cm^{-1} to 400 cm^{-1} . Perform a background scan first. Ensure the strongest peaks are not saturated (i.e., absorbance < 1.0).

3. Mass Spectrometry (MS)

- Sample Introduction: Use a technique appropriate for the compound's volatility and stability, such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct injection.
- Ionization Method: Electron Ionization (EI) at 70 eV is standard for initial characterization to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can also be used to confirm the molecular weight with minimal fragmentation.
- Data Analysis: Identify the molecular ion peak (M^+). Analyze the fragmentation pattern for characteristic losses, such as water ($M-18$), alkyl chains, or propargylic fragments.

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